molecular formula C7H5Cl3 B165760 2,6-Dichlorobenzyl chloride CAS No. 2014-83-7

2,6-Dichlorobenzyl chloride

Cat. No.: B165760
CAS No.: 2014-83-7
M. Wt: 195.5 g/mol
InChI Key: LBOBESSDSGODDD-UHFFFAOYSA-N
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Safety and Hazards

2,6-Dichlorobenzyl chloride causes severe skin burns and eye damage . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzyl chloride can be synthesized through the chlorination of benzyl chloride. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the benzyl ring .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of toluene derivatives. The process involves the use of chlorine gas and a catalyst, often conducted in a continuous flow reactor to achieve high yields and purity .

Comparison with Similar Compounds

Uniqueness: 2,6-Dichlorobenzyl chloride is unique due to the specific positioning of chlorine atoms at the 2 and 6 positions, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where specific substitution patterns are required .

Properties

IUPAC Name

1,3-dichloro-2-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOBESSDSGODDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047768
Record name alpha-2,6-Trichlorotoluene
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Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2014-83-7
Record name 2,6-Dichlorobenzyl chloride
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Record name alpha,2,6-Trichlorotoluene
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Record name 2,6-Dichlorobenzyl chloride
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Record name alpha-2,6-Trichlorotoluene
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Record name 2,6-dichlorobenzyl chloride
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Record name 2,6-DICHLOROBENZYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,6-Dichlorobenzyl chloride in the synthesis of pharmaceutical compounds?

A1: this compound serves as a crucial building block in synthesizing various pharmaceutical compounds. Specifically, it acts as an alkylating agent. [] For instance, it reacts with 4-hydroxybenzaldehyde to form an ether linkage, leading to the synthesis of 2-(6-Chloropiperonyl)-3-[4-(2,6-dichlorobenzyloxy)phenyl]propanoic acid. [] This compound, with further modifications, holds potential for pharmaceutical applications.

Q2: How does the structure of molecules incorporating this compound influence their antimicrobial activity?

A2: Research indicates that incorporating this compound into the structure of 1,2,4-triazole derivatives significantly impacts their antimicrobial activity. Specifically, when used to alkylate these derivatives at specific positions, it leads to compounds demonstrating potent activity against various bacterial strains, including E. coli and M. smegmatis. [, ] The enhanced activity is attributed to the presence of the 2,6-dichlorobenzyl group, highlighting the importance of this structural motif in designing effective antimicrobial agents. []

Q3: Are there any studies on the Nuclear Quadrupole Resonance (NQR) properties of this compound?

A3: Yes, investigations into the Zeeman effect on the 35Cl NQR in this compound have been conducted. [, ] These studies provide insights into the molecule's electronic environment and molecular structure based on its interaction with magnetic fields.

Q4: What are the potential benefits of using microwave-assisted synthesis with this compound?

A4: Employing microwave-assisted synthesis techniques with this compound offers a more efficient and environmentally friendly approach compared to conventional methods. [] This technique has been successfully applied in synthesizing novel 1,2,4-triazole derivatives containing the 2,6-dichlorobenzyl moiety, showcasing improved reaction rates and potentially higher yields. []

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